N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide
Description
This compound is a heterocyclic organic molecule featuring a 1,2,4-thiadiazole core linked to a 1,2,3-triazole moiety substituted with a 3,5-dimethoxyphenyl group and a methyl group. The thiadiazole ring is further connected to a 3-fluorobenzamide unit. The fluorine atom at the benzamide position likely enhances electronegativity and metabolic stability, while the dimethoxy groups on the triazole may influence solubility and binding interactions .
Properties
IUPAC Name |
N-[3-[1-(3,5-dimethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O3S/c1-11-17(24-26-27(11)14-8-15(29-2)10-16(9-14)30-3)18-22-20(31-25-18)23-19(28)12-5-4-6-13(21)7-12/h4-10H,1-3H3,(H,22,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKVLXQPDAWROV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC(=C2)OC)OC)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Thymidylate synthase . Thymidylate synthase is a key enzyme in folate metabolism and plays a crucial role in de novo mitochondrial thymidylate biosynthesis pathway.
Mode of Action
The compound interacts with its target, Thymidylate synthase, by inhibiting its function.
Biochemical Pathways
The inhibition of Thymidylate synthase affects the de novo mitochondrial thymidylate biosynthesis pathway. This pathway is responsible for the synthesis of thymidylate, a critical component of DNA. By inhibiting this pathway, the compound can disrupt DNA synthesis and repair, potentially leading to cell death.
Pharmacokinetics
The compound’s interaction with thymidylate synthase suggests that it may be absorbed and distributed to cells where the enzyme is present. The metabolism and elimination of the compound are currently unknown.
Result of Action
The result of the compound’s action is the disruption of DNA synthesis and repair due to the inhibition of Thymidylate synthase. This can lead to cell death, making the compound potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances that also target Thymidylate synthase could potentially affect the compound’s efficacy. Additionally, factors such as pH and temperature could potentially influence the stability of the compound.
Biological Activity
N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an extensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several significant structural components:
- Triazole ring : Known for its diverse biological activities.
- Thiadiazole ring : Often associated with antimicrobial and anti-inflammatory properties.
- Methoxy groups : These enhance solubility and bioavailability.
- Fluorine atom : Imparts unique electronic properties that can enhance biological activity.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H22N6O5S |
| Molecular Weight | 482.5 g/mol |
| IUPAC Name | N-[3-[1-(3,5-dimethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-fluorobenzamide |
| InChI Key | FEXVAGWNVIRNGR-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes or receptors involved in critical pathways such as inflammation and cancer cell proliferation. The presence of the triazole and thiadiazole rings allows for binding to various biological targets, potentially leading to the modulation of signaling pathways associated with tumor growth and immune responses.
Antitumor Activity
Research indicates that compounds containing triazole moieties exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) with IC50 values below 100 μM .
Case Study: In Vivo Efficacy
In a study evaluating the efficacy of triazole-containing compounds in a mouse xenograft model of non-small cell lung cancer (NSCLC), compounds similar to this compound demonstrated significant tumor growth inhibition comparable to established therapies like Erlotinib .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar thiadiazole derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. The following findings summarize key research outcomes:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Modified Benzamide Substituents
The closest analog is N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide (), which replaces the 3-fluoro group with a 2-methoxy substituent. Key differences include:
- Stereoelectronic Profile : Fluorine’s small size and high electronegativity could improve membrane permeability compared to the bulkier methoxy group .
Compounds with Shared Heterocyclic Motifs
describes triazole-thiadiazole hybrids (e.g., compounds 9a–9e ) featuring acetamide-linked thiazole rings. While structurally distinct, these analogs highlight the importance of:
- Substituent Diversity : Fluorophenyl (9b), bromophenyl (9c), and methoxyphenyl (9e) groups on the thiazole ring demonstrate how halogenation or alkoxy modifications affect bioactivity. For example, fluorinated analogs (e.g., 9b) may exhibit enhanced binding affinity due to fluorine’s polar interactions .
- Synthetic Routes: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is common in triazole synthesis, but solvent choices (e.g., DMF vs. ethanol) and catalysts (e.g., piperidine) influence yields and purity .
Substituent Impact on Physicochemical Properties
A comparative analysis of substituent effects is summarized below:
Methodological Considerations
- Structural Validation : Both the target compound and analogs rely on techniques like NMR, IR, and X-ray crystallography (using SHELX software) for structural confirmation. SHELXL refinements () ensure accurate bond-length and angle measurements, critical for comparing molecular geometries .
- Data Presentation : Tables are prioritized for substituent comparisons (as above), while figures (e.g., docking poses in ) illustrate binding modes, though such data are absent for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
